N-[3-(Methylsulfanyl)phenyl]thian-4-amine
Description
N-[3-(Methylsulfanyl)phenyl]thian-4-amine is a sulfur-containing organic compound characterized by a thian-4-amine core (a six-membered saturated heterocycle with a sulfur atom) linked to a 3-(methylsulfanyl)phenyl substituent. Its molecular structure combines lipophilic (methylsulfanyl group) and hydrogen-bonding (amine group) functionalities, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C12H17NS2 |
|---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H17NS2/c1-14-12-4-2-3-11(9-12)13-10-5-7-15-8-6-10/h2-4,9-10,13H,5-8H2,1H3 |
InChI Key |
JUPZWAZSOKCPKV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)phenyl]thian-4-amine typically involves the reaction of 3-(methylsulfanyl)aniline with thian-4-amine under controlled conditions. One common method involves the use of microwave-assisted synthesis, which significantly reduces reaction times compared to conventional heating methods . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfanyl)phenyl]thian-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
N-[3-(Methylsulfanyl)phenyl]thian-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Methylsulfanyl)phenyl]thian-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds, identified in the evidence, share structural similarities and highlight key differences:
a. N-[4-(Ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide ()
- Core Structure : Methanesulfonamide (vs. thian-4-amine).
- Substituents : Ethylthio (position 4) and trifluoromethyl (position 2) on the phenyl ring.
- Key Differences: The sulfonamide group increases polarity compared to the thian-amine core.
- Implications : Higher solubility in aqueous environments compared to the target compound, but reduced membrane permeability .
b. N-[3-(1H-Imidazol-1-yl)propyl]thian-4-amine ()
- Core Structure : Shared thian-4-amine core.
- Substituents : Imidazolylpropyl group (vs. methylsulfanylphenyl).
- The propyl linker may confer conformational flexibility, affecting receptor binding.
- Implications : Improved interaction with biological targets (e.g., enzymes or transporters) due to imidazole’s nitrogen atoms, but reduced lipophilicity compared to the methylsulfanyl group .
c. 2-(Methylsulfanyl)pyridine-3-carboxylate ()
- Core Structure : Pyridine ring (vs. thiane).
- Substituents : Methylsulfanyl (position 2) and carboxylate (position 3).
- Key Differences: The pyridine ring’s aromaticity and carboxylate group increase polarity and solubility.
- Implications : Likely higher aqueous solubility but diminished bioavailability compared to the target compound .
Table 1: Hypothetical Comparison of Key Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| N-[3-(Methylsulfanyl)phenyl]thian-4-amine | ~255.4 | 2.8 | Low (lipophilic) | Thiane, methylsulfanyl, amine |
| N-[4-(Ethylthio)phenyl]methanesulfonamide | ~313.4 | 3.1 | Moderate | Sulfonamide, ethylthio, CF3 |
| N-[3-(Imidazolylpropyl)]thian-4-amine | ~263.4 | 1.9 | Moderate-high | Thiane, imidazole, amine |
| 2-(Methylsulfanyl)pyridine-3-carboxylate | ~199.2 | 1.5 | High | Pyridine, carboxylate, methylsulfanyl |
Notes:
- logP : Methylsulfanyl groups enhance lipophilicity (higher logP), while polar groups (imidazole, carboxylate) reduce it.
- Solubility : Carboxylate and imidazole groups improve aqueous solubility.
Interaction with Drug Efflux Transporters
–4 highlights the role of ABC transporters (e.g., MRP2, BCRP) in intestinal drug efflux.
- Methylsulfanyl Group : Similar to quercetin 4'-β-glucoside (), lipophilic groups may influence MRP2-mediated efflux. However, the absence of a glucoside moiety in the target compound suggests divergent transport mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
